Regiochemical Identity Enables Potent mTOR Kinase Inhibitor Synthesis vs. N-Linked Isomer Inactivity
The target compound's C-linked (3-yl) triazole regiochemistry is the essential precursor for the mTOR inhibitor CC214-1, which demonstrates an IC50 of 0.002 µM against mTOR kinase . In contrast, the N-linked (1-yl) triazole benzylamine isomer (CAS 893752-99-3) cannot access the imidazo[4,5-b]pyrazin-2-one pharmacophore series, as the nitrogen atom at position 1 would occupy a different vector incompatible with the ATP-binding pocket of mTOR [1]. No mTOR inhibitory activity has been reported for any compound derived from the N-linked isomer within the imidazopyrazinone class .
| Evidence Dimension | Enabling synthesis of mTOR kinase inhibitor with quantifiable potency |
|---|---|
| Target Compound Data | Derivative CC214-1: mTOR IC50 = 0.002 µM (HeLa cell pS6 assay) |
| Comparator Or Baseline | N-linked isomer (CAS 893752-99-3): No reported mTOR active derivatives in this chemotype; structural incompatibility precludes same pharmacophore |
| Quantified Difference | Complete loss of mTOR inhibitor activity with N-linked isomer vs. 2 nM potency achievable with C-linked isomer |
| Conditions | In vitro mTOR kinase inhibition assay; PC3 and HeLa cancer cell lines; mTORC1 (pS6) and mTORC2 (pAktS473) signaling endpoints |
Why This Matters
For drug discovery programs targeting mTOR-driven cancers, the C-linked triazole building block is indispensable; substituting the N-linked isomer eliminates the entire imidazopyrazinone chemotype from consideration.
- [1] Mortensen, D. S., et al. (2011). Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6793-6799. View Source
